2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a pyrazole and pyrazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates. The pyrazole intermediate can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions . The pyrazine intermediate is then synthesized by reacting the pyrazole intermediate with pyrazine derivatives . The final step involves the reaction of the pyrazine intermediate with 2,4-dimethylphenyl acetamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Pyrazine Derivatives: Structurally similar compounds with potential biological activities.
Imidazole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of pyrazole and pyrazine moieties, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-5-6-16(13(2)9-12)22-17(25)11-26-19-18(20-7-8-21-19)24-15(4)10-14(3)23-24/h5-10H,11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGGRHPTWNHUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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